![molecular formula C12H11BrN2O3 B2767124 3-[(4-bromo-1H-pyrazol-1-yl)methyl]-4-methoxybenzoic acid CAS No. 956786-66-6](/img/structure/B2767124.png)
3-[(4-bromo-1H-pyrazol-1-yl)methyl]-4-methoxybenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-[(4-bromo-1H-pyrazol-1-yl)methyl]-4-methoxybenzoic acid” is a chemical compound that belongs to the class of organic compounds known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group . It is also related to the compound 3-[(4-Bromo-1H-pyrazol-1-yl)methyl]aniline .
Applications De Recherche Scientifique
- Leishmaniasis is a tropical disease caused by Leishmania parasites transmitted through sandfly bites. Research has shown that certain pyrazole derivatives, including those containing a 4-bromo substituent, exhibit potent antileishmanial activity . These compounds could serve as potential leads for developing safer and more effective drugs against this neglected disease.
- Malaria, caused by Plasmodium parasites transmitted by mosquitoes, remains a global health concern. The synthesized pyrazole derivatives have been evaluated for their antimalarial activity in vivo, showing promising results against Plasmodium berghei-infected mice . Further exploration of their mechanism of action could lead to novel antimalarial agents.
- 3-[(4-bromo-1H-pyrazol-1-yl)methyl]-4-methoxybenzoic acid can serve as a starting material for synthesizing 1,4’-bipyrazoles, which have applications in materials science and coordination chemistry . These bipyrazoles exhibit interesting properties due to their unique structural features.
- Pyrazole derivatives, including those with a 4-bromo substituent, have been investigated for various biological activities. These include antibacterial, anti-inflammatory, anti-cancer, analgesic, and antioxidant effects . Researchers continue to explore their potential in drug development.
- In a novel study, a pyrazoline derivative related to 3-[(4-bromo-1H-pyrazol-1-yl)methyl]-4-methoxybenzoic acid was investigated for neurotoxic effects. Researchers assessed its impact on acetylcholinesterase (AChE) activity and malondialdehyde (MDA) levels in the brain of alevins. Behavioral parameters were also considered . Understanding neurotoxicity is crucial for safety assessment.
Antileishmanial Activity
Antimalarial Properties
Starting Material for Bipyrazole Synthesis
Biologically Active Compounds
Neurotoxicity Assessment
Orientations Futures
The future directions for research on “3-[(4-bromo-1H-pyrazol-1-yl)methyl]-4-methoxybenzoic acid” and similar compounds could involve further exploration of their synthesis processes, chemical reactions, mechanisms of action, and biological activities. This could potentially lead to the development of new drugs with a broad range of therapeutic applications .
Mécanisme D'action
Target of Action
Compounds with similar structures, such as imidazole and pyrazole derivatives, have been reported to interact with a variety of biological targets . These include enzymes like acetylcholinesterase , and receptors involved in various biochemical pathways .
Mode of Action
It’s known that pyrazole derivatives can interact with their targets in a variety of ways, often leading to changes in the function of the target . For instance, some pyrazole derivatives have been found to inhibit enzymes, thereby altering the biochemical reactions they catalyze .
Biochemical Pathways
Similar compounds have been found to affect a variety of pathways, often related to the targets they interact with .
Pharmacokinetics
These properties are crucial in determining the bioavailability of a compound, its distribution within the body, its metabolism, and its eventual excretion .
Result of Action
Similar compounds have been found to have a variety of effects, often related to their interaction with their targets .
Propriétés
IUPAC Name |
3-[(4-bromopyrazol-1-yl)methyl]-4-methoxybenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O3/c1-18-11-3-2-8(12(16)17)4-9(11)6-15-7-10(13)5-14-15/h2-5,7H,6H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEJSZHKSJGWWSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)O)CN2C=C(C=N2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.